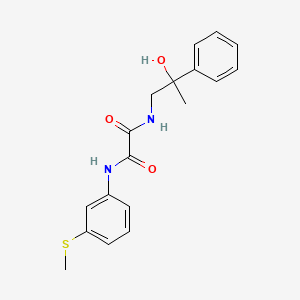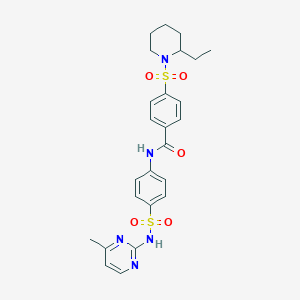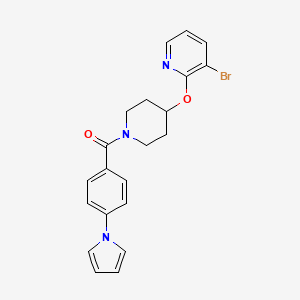
N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-fluorobenzyl)-N2-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)oxalamide is a useful research compound. Its molecular formula is C20H23FN2O4 and its molecular weight is 374.412. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of Nucleoside Transport
Studies have highlighted compounds with modifications on the benzyl group, showing potential in inhibiting nucleoside transport, a crucial process in cellular communication and drug resistance mechanisms. One study discussed the synthesis of analogues with substituted benzyl groups, aiming to lower polarity and improve oral absorption and CNS penetration, indicating a potential application in designing more efficient drug delivery systems (Tromp et al., 2004).
Orexin-1 Receptor Mechanisms in Binge Eating
Research on orexin receptors, which are involved in feeding, arousal, stress, and drug abuse, identified compounds that selectively reduce binge eating in animal models. This suggests a potential therapeutic application in eating disorders with a compulsive component (Piccoli et al., 2012).
Antipsychotic Potential
Another study focused on the pharmacological profile of a compound with activity at 5-HT2A receptors, showing antipsychotic-like efficacy. This research indicates the compound's potential use in treating psychiatric disorders by modulating serotonin receptors (Vanover et al., 2006).
Synthesis of Oligoribonucleotides
Research on the use of 4-methoxybenzyl group as a new protecting group in the synthesis of oligoribonucleotides could indicate applications in RNA research and therapy. This method facilitates the synthesis and deprotection of oligoribonucleotides, essential for studying RNA function and therapeutic applications (Takaku & Kamaike, 1982).
Selective Separation of Aqueous Sulphate Anions
A study explored the separation of oxoanion with ligands, demonstrating selective recognition and separation capabilities for sulfate–water clusters. This research could have implications for environmental chemistry and water treatment technologies (Luo et al., 2017).
Propriétés
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4/c1-20(26,11-14-5-9-17(27-2)10-6-14)13-23-19(25)18(24)22-12-15-3-7-16(21)8-4-15/h3-10,26H,11-13H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJICFKFZYKKQCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-Bromophenyl)-1-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2410637.png)


![5-But-2-ynyl-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2410643.png)

![2-[(4-Methoxyphenyl)methyl]-1H-pyridazine-3,6-dione](/img/structure/B2410646.png)
![5-(3-bromobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2410647.png)


![N-cyclopentyl-4-(3-methylbutyl)-1,5-dioxo-2-(2-oxo-2-phenylethyl)-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2410652.png)


